molecular formula C19H25N3O2S2 B1673532 Dimetotiazine CAS No. 7456-24-8

Dimetotiazine

Cat. No.: B1673532
CAS No.: 7456-24-8
M. Wt: 391.6 g/mol
InChI Key: VWNWVCJGUMZDIU-UHFFFAOYSA-N
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Description

Dimetotiazine is a member of phenothiazines.
This compound has considerable antiemetic & serotonin antagonistic action used mainly in allergic skin conditions.

Biological Activity

Dimetotiazine, also known as Fonazine, is a tricyclic compound with significant biological activity, particularly in the fields of pharmacology and neurobiology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₉H₂₅N₃O₂S₂
  • Molecular Weight : 391.55 g/mol
  • CAS Number : 7456-24-8
  • Density : 1.235 g/cm³
  • Boiling Point : 533.7 °C at 760 mmHg
  • Flash Point : 276.6 °C

This compound exhibits a variety of biological activities primarily through its action as an antihistamine and anti-serotonin agent. It has demonstrated the ability to modulate neurotransmitter activity, particularly in the central nervous system (CNS), which contributes to its sedative and muscle-relaxant properties.

Effects on Muscle Spindle Activity

Research indicates that this compound can significantly reduce both static and dynamic fusimotor activity on muscle spindles in animal models. In a study involving decerebrate cats, administration of this compound resulted in:

  • A reduction in the discharge frequency of primary and secondary endings at dosages between 1 and 4 mg/kg.
  • Decreased sensitivity of muscle spindles to stretch, indicating its potential as a muscle relaxant .

1. Treatment of Spasticity

This compound has been explored for its effectiveness in treating conditions characterized by spasticity. Its ability to modulate muscle spindle activity suggests it could be beneficial in managing disorders such as hemicrania and other spastic conditions .

2. Anti-inflammatory Properties

Although primarily recognized for its CNS effects, this compound also exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines, which positions it as a potential candidate for treating inflammatory diseases .

Study on Decerebrate Rigidity

A notable study evaluated the effects of this compound on decerebrate rigidity in cats:

  • Dosage : Administered intravenously at doses ranging from 0.5 to 16 mg/kg.
  • Results : Significant reduction in rigidity was observed, particularly at lower dosages (0.5 to 4 mg/kg), with a marked decrease in muscle spindle sensitivity .

Anti-inflammatory Activity Assessment

In vitro studies have assessed the anti-inflammatory properties of this compound:

  • At concentrations of 10 µg/mL, it inhibited IL-6 production by up to 35% in peripheral blood mononuclear cells (PBMC).
  • The compound showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Comparative Biological Activity Table

Activity Type Effect Dosage/Concentration Reference
Muscle RelaxationReduced discharge frequency1-4 mg/kg
Spasticity TreatmentEfficacy in reducing spasticityVarious (specific studies needed)
Anti-inflammatoryInhibition of IL-6 production10 µg/mL
CNS SedationModerate sedative effectsNot specified

Properties

IUPAC Name

10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5/h6-12,14H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNWVCJGUMZDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13115-40-7 (monomesylate)
Record name Fonazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023076
Record name Fonazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7456-24-8
Record name 10-[2-(Dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7456-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fonazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007456248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimetotiazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fonazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimetotiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FONAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTA475ZDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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